

Benzyl 3-formylpyrrolidine-1-carboxylate

molecular weight and formula

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Compound of Interest

Compound Name: *Benzyl 3-formylpyrrolidine-1-carboxylate*

Cat. No.: *B1275099*

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In-Depth Technical Guide: Benzyl 3-formylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and key experimental protocols for **Benzyl 3-formylpyrrolidine-1-carboxylate**, a valuable intermediate in medicinal chemistry and drug discovery.

Core Molecular Data

Benzyl 3-formylpyrrolidine-1-carboxylate is a functionalized pyrrolidine derivative. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the nitrogen atom, while the formyl group at the 3-position provides a reactive handle for further chemical modifications. The key quantitative data for this compound are summarized in the table below.

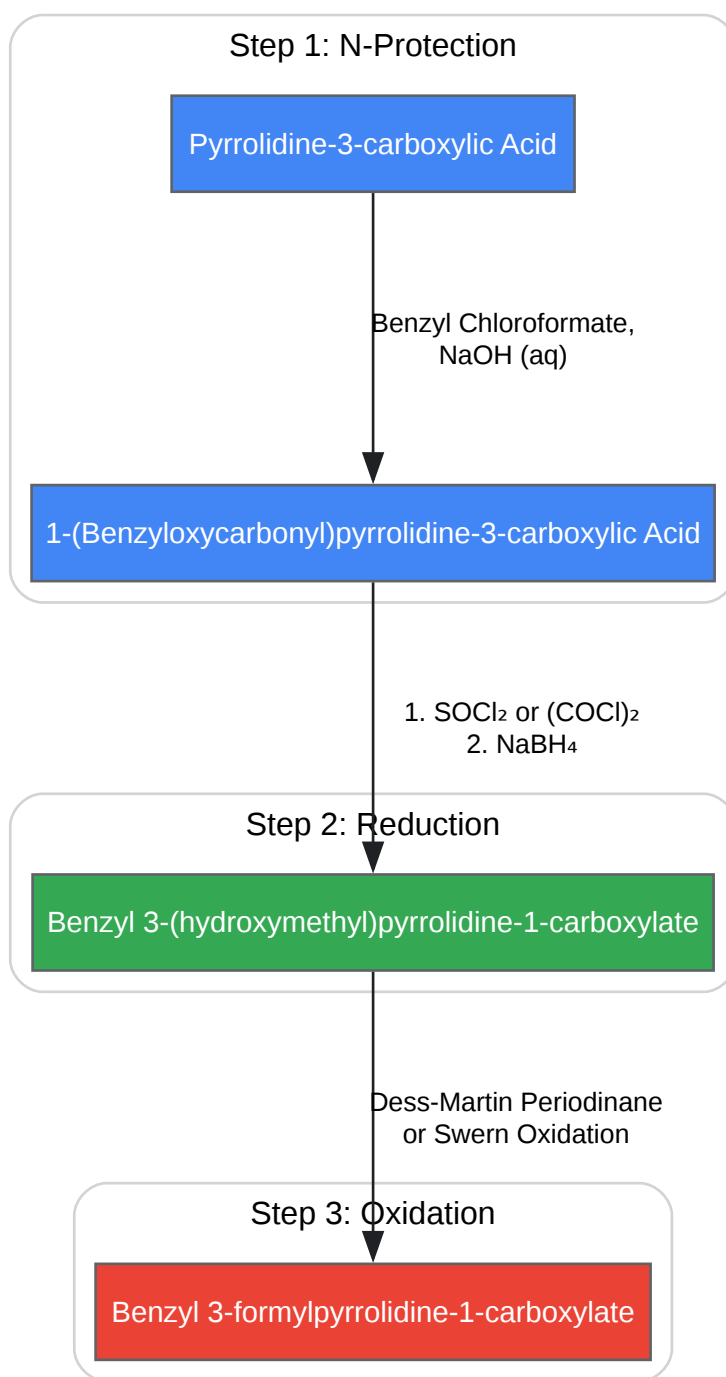
Property	Value	References
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[1] [2]
Molecular Weight	233.27 g/mol	[1]
Alternate Molecular Weight	233.26 g/mol	[2] [3] [4]

Synthetic Workflow

The synthesis of **Benzyl 3-formylpyrrolidine-1-carboxylate** is typically achieved through a three-step process starting from pyrrolidine-3-carboxylic acid. This synthetic route involves:

- N-Protection: The pyrrolidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group.
- Reduction: The carboxylic acid moiety is reduced to a primary alcohol.
- Oxidation: The resulting alcohol is selectively oxidized to the desired aldehyde.

The following diagram illustrates this synthetic pathway.



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Caption: Synthetic pathway for **Benzyl 3-formylpyrrolidine-1-carboxylate**.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of **Benzyl 3-formylpyrrolidine-1-carboxylate**.

Step 1: Synthesis of 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid

This procedure outlines the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group.

Materials:

- Pyrrolidine-3-carboxylic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a reaction vessel, and cool the mixture in an ice bath.
- While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
- Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
- Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid.

Step 2: Synthesis of Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This step involves the reduction of the carboxylic acid to a primary alcohol. A common method is the reduction of an in-situ formed mixed anhydride or acid chloride with sodium borohydride.

Materials:

- 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Sodium borohydride (NaBH_4)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Water
- Ethyl acetate
- Brine

Procedure:

- Dissolve 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF.
- Cool the solution to 0 °C and slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) to form the acid chloride in situ.

- In a separate flask, prepare a suspension of sodium borohydride (2.0-3.0 equivalents) in anhydrous THF and cool to 0 °C.
- Slowly add the freshly prepared acid chloride solution to the sodium borohydride suspension, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cautiously quench the reaction by the slow addition of methanol, followed by water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 3: Synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate

This final step is the selective oxidation of the primary alcohol to the aldehyde. A mild oxidation, such as the Dess-Martin periodinane oxidation, is employed to prevent over-oxidation to the carboxylic acid.

Materials:

- Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Dess-Martin periodinane (DMP)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution

- Diethyl ether
- Brine

Procedure:

- Dissolve benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a dry reaction flask.
- Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.
- Stir the reaction mixture for 1-3 hours, monitoring its completion by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
- Stir vigorously until the layers are clear.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield **Benzyl 3-formylpyrrolidine-1-carboxylate**.

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